molecular formula C13H11ClN2O2 B13727882 E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline

E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline

Cat. No.: B13727882
M. Wt: 262.69 g/mol
InChI Key: AGSLHRHNGPJUFV-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium carbonate, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving the interaction of quinoline derivatives with biological targets.

    Medicine: As a potential lead compound for the development of new therapeutic agents.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and vinyl groups can also participate in various biochemical reactions, leading to the modulation of biological pathways .

Comparison with Similar Compounds

E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline can be compared with other quinoline derivatives, such as:

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

2-chloro-6,7-dimethyl-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C13H11ClN2O2/c1-8-5-11-7-10(3-4-16(17)18)13(14)15-12(11)6-9(8)2/h3-7H,1-2H3/b4-3+

InChI Key

AGSLHRHNGPJUFV-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)/C=C/[N+](=O)[O-]

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=C[N+](=O)[O-]

Origin of Product

United States

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